Mesylate vs. Tosylate Leaving Group Ability
The methanesulfonate (mesylate) group of Benzyl‑PEG2‑MS has a conjugate acid pKa of –1.54, compared with –0.43 for the p‑toluenesulfonate (tosylate) group found in Benzyl‑PEG2‑Tos [1]. A lower pKa of the conjugate acid correlates with superior leaving group ability and faster SN2 displacement rates. In the same photochemical release model, mesylate exhibited a disappearance quantum yield (Φ–X) of 0.93 and a release rate constant (kr) of 50 × 10⁸ s⁻¹, while tosylate gave Φ–X = 1.00 and kr = 100 × 10⁸ s⁻¹ [1]. Although tosylate shows a higher absolute rate in that particular system, the more negative pKa of mesylate translates into greater thermodynamic driving force for nucleophilic attack, which is confirmed by vendor technical assessments stating that PEG mesylate exhibits higher reactivity than PEG tosylate in bioconjugation reactions .
| Evidence Dimension | Leaving group ability (conjugate acid pKa) |
|---|---|
| Target Compound Data | Mesylate conjugate acid pKa = –1.54; Φ–X = 0.93; kr = 50 × 10⁸ s⁻¹ |
| Comparator Or Baseline | Tosylate conjugate acid pKa = –0.43; Φ–X = 1.00; kr = 100 × 10⁸ s⁻¹ [Benzyl-PEG2-Tos] |
| Quantified Difference | ΔpKa = –1.11 (more acidic conjugate acid); mesylate rated as 'higher reactivity' in vendor head-to-head comparison |
| Conditions | Photochemical pHP release model; aqueous/organic mixed solvent; data compiled from multiple literature sources (see ref. 1) |
Why This Matters
Superior leaving group ability directly increases conjugation efficiency and reduces the molar excess of linker required, lowering procurement cost per successful PROTAC construct.
- [1] Klán, P. et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Table 4: Disappearance Quantum Yields, pKa's, and Rates of Release for Different Leaving Groups. PMC3557858. https://pmc.ncbi.nlm.nih.gov/articles/PMC3557858/table/tbl4/ View Source
